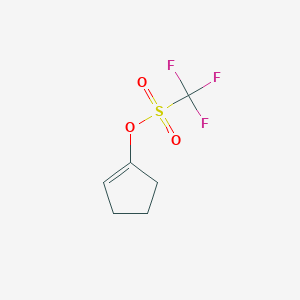

Cyclopent-1-en-1-yl trifluoromethanesulfonate

Overview

Description

Cyclopent-1-en-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C6H7F3O3S . It has a molecular weight of 216.18 . This compound is used in various chemical reactions and is available from several suppliers .

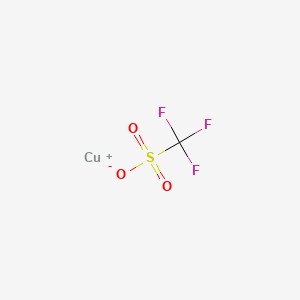

Molecular Structure Analysis

The molecular structure of Cyclopent-1-en-1-yl trifluoromethanesulfonate consists of a cyclopentene ring attached to a trifluoromethanesulfonate group . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis

Cyclopent-1-en-1-yl trifluoromethanesulfonate is a liquid at room temperature . It has a molecular weight of 216.18 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications

Catalysis in Asymmetric Reactions

Cyclopent-1-en-1-yl trifluoromethanesulfonate is instrumental in catalyzing asymmetric reactions. A study demonstrated its role in the asymmetric Diels-Alder reaction, catalyzed by chiral ytterbium trifluoromethanesulfonate, leading to high yields and excellent enantiomeric excesses (Kobayashi, Hachiya, Ishitani, & Araki, 1993).

Synthesis of Polycyclic Systems

The compound aids in the synthesis of polycyclic systems. Research indicates its efficacy in catalyzing 5-endo cyclisation of homoallylic sulfonamides to produce pyrrolidines and homopiperidines (Haskins & Knight, 2002).

Cyclization and Ring Opening Reactions

It's used in cyclization and ring-opening reactions. One study showed the reaction of vinyl gem-dichlorocyclopropanes with arenes, facilitated by superacid TfOH, to yield aryl gem-dichloropentenes (Kazakova, Bogomazova, Iakovenko, Zlotsky, & Vasilyev, 2016).

Applications in Organic Synthesis

The compound has significant applications in organic synthesis. For instance, bromomethyl cyclopent-1-enyl sulfone reacted with dimethyl malonate and malononitrile sodium salts, resulting in Michael-induced Ramberg-Bäcklund reaction products (Vasin, Bolusheva, & Razin, 2012).

Structural and Reaction Studies

Research on its structure and reaction dynamics is also significant. One study investigated the solvolysis of strained cyclic vinyl trifluoromethanesulfonates, providing insights into the behavior of such compounds under various conditions (Hanack, Bentz, Märkl, & Subramanian, 1978).

Safety and Hazards

Mechanism of Action

Target of Action

Cyclopent-1-en-1-yl trifluoromethanesulfonate is a formylating agent that reacts with both electrophilic and nucleophilic groups . The primary targets of this compound are therefore molecules with electrophilic or nucleophilic sites, which are prevalent in many biochemical reactions.

Mode of Action

The compound interacts with its targets through a process known as formylation. In this process, a formyl group (-CHO) from the compound is transferred to the target molecule. This can result in significant changes to the target molecule’s structure and function, potentially altering its reactivity, binding affinity, or other properties .

Biochemical Pathways

The exact biochemical pathways affected by Cyclopent-1-en-1-yl trifluoromethanesulfonate can vary widely depending on the specific targets involved. Given its role as a formylating agent, it could potentially influence a range of biochemical pathways, particularly those involving reactions with electrophilic or nucleophilic groups .

Result of Action

The molecular and cellular effects of Cyclopent-1-en-1-yl trifluoromethanesulfonate’s action depend on the specific targets and pathways involved. By adding a formyl group to target molecules, it can significantly alter their properties and behaviors, potentially leading to a wide range of downstream effects .

Action Environment

The action, efficacy, and stability of Cyclopent-1-en-1-yl trifluoromethanesulfonate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other reactive species, and the specific characteristics of the biological system in which it is used .

properties

IUPAC Name |

cyclopenten-1-yl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3S/c7-6(8,9)13(10,11)12-5-3-1-2-4-5/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAOHBCJARVREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472181 | |

| Record name | Trifluoro-methanesulfonic acid cyclopent-1-enyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopent-1-en-1-yl trifluoromethanesulfonate | |

CAS RN |

28075-49-2 | |

| Record name | Trifluoro-methanesulfonic acid cyclopent-1-enyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B3024888.png)

![6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024901.png)

![4-Chloro-3-(5-[(e)-2-nitrovinyl]-2-furyl)benzoic acid](/img/structure/B3024904.png)